molecular formula C12H9BrO2 B14389733 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one CAS No. 89866-90-0

3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one

Cat. No.: B14389733
CAS No.: 89866-90-0
M. Wt: 265.10 g/mol
InChI Key: BQIKNNLAWUQMAN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one is an organic compound that features a bromophenyl group, an oxirane ring, and a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with propargyl bromide in the presence of a base to form the corresponding propargyl alcohol. This intermediate can then be subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigation of its biological activity and potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one would depend on its specific application. For example, in biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring, leading to the formation of reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1-propyn-1-one: Lacks the oxirane ring, which may result in different reactivity.

    3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)propane: Lacks the triple bond, which may affect its chemical properties.

Uniqueness

The presence of both the oxirane ring and the propynone moiety in 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one makes it unique compared to similar compounds

Properties

CAS No.

89866-90-0

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C12H9BrO2/c1-12(8-15-12)11(14)6-5-9-3-2-4-10(13)7-9/h2-4,7H,8H2,1H3

InChI Key

BQIKNNLAWUQMAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)C#CC2=CC(=CC=C2)Br

Origin of Product

United States

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